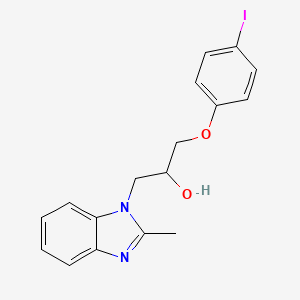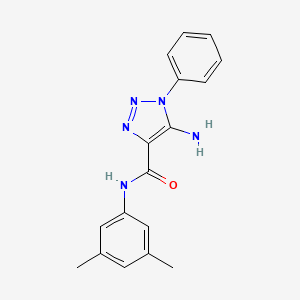
sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate: is a chemical compound with a complex structure that includes an indole ring, an acetamidoethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate acetamidoethyl halide reacts with the indole derivative.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation of the indole derivative using carbon dioxide under high pressure and temperature.
Sodium Salt Formation: Finally, the sodium salt is formed by neutralizing the carboxylic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications for purity and composition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the acetamidoethyl group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides, nitrates, and sulfonates for electrophilic substitution.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-6-yl sulfate: Similar structure but with a sulfate group instead of a carboxylate group.
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the indole ring.
Uniqueness
Structural Differences: The position and type of functional groups on the indole ring differentiate these compounds.
Functional Properties:
Properties
IUPAC Name |
sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4.Na/c1-8(17)15-6-5-10-11-7-9(20-2)3-4-12(11)16-13(10)14(18)19;/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGMIDNOQRPMJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5164684.png)
![N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylbutan-1-amine](/img/structure/B5164700.png)
![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5164703.png)

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5164716.png)
![2-[(1-Ethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B5164723.png)
![4-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5164730.png)
![N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide](/img/structure/B5164735.png)
![2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B5164738.png)
![Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B5164744.png)

![2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5164754.png)

![5-[(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione - N-methylmethanamine (1:1)](/img/structure/B5164788.png)
